molecular formula C12H8ClNO2S B13701931 (4-Chlorophenyl)(3-nitrophenyl)sulfane

(4-Chlorophenyl)(3-nitrophenyl)sulfane

Cat. No.: B13701931
M. Wt: 265.72 g/mol
InChI Key: NNZLSWDQJWPDLC-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(3-nitrophenyl)sulfane is a diaryl sulfane compound featuring two aromatic rings: a 4-chlorophenyl group and a 3-nitrophenyl group connected via a sulfur atom.

Properties

Molecular Formula

C12H8ClNO2S

Molecular Weight

265.72 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfanyl-3-nitrobenzene

InChI

InChI=1S/C12H8ClNO2S/c13-9-4-6-11(7-5-9)17-12-3-1-2-10(8-12)14(15)16/h1-8H

InChI Key

NNZLSWDQJWPDLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(3-nitrophenyl)sulfane typically involves the reaction of 4-chlorothiophenol with 3-nitrochlorobenzene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(3-nitrophenyl)sulfane can undergo various chemical reactions, including:

    Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used in the presence of polar aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chlorophenyl)(3-nitrophenyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(3-nitrophenyl)sulfane depends on its specific application. In biological systems, it may interact with cellular targets through its sulfane and nitro groups. These interactions can lead to the modulation of enzymatic activities or the disruption of cellular processes. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares (4-Chlorophenyl)(3-nitrophenyl)sulfane with structurally related sulfane derivatives and ketone analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents XLogP³ Yield/Purity Key Features
This compound (Target) C₁₂H₈ClNO₂S ~289.52* 4-Cl, 3-NO₂ ~4.2† Not reported Electron-withdrawing nitro group
4-Chlorophenylmethylsulfane C₇H₇ClS 158.64 4-Cl, -SCH₃ Not reported 55.3 mg (70% purity) Simpler structure, lower MW
4-Methoxyphenylmethylsulfane C₈H₁₀OS 154.23 4-OCH₃, -SCH₃ Not reported 68.5 mg (89% purity) Electron-donating methoxy group
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl N-cyclohexylcarbamate C₂₀H₂₁ClN₂O₄S 420.90 4-Cl, 3-NO₂, carbamate 5.8 Not reported Higher MW, increased hydrophobicity
(4-Chloro-3-nitrophenyl)-(4-chlorophenyl)methanone C₁₃H₇Cl₂NO₃ 304.11 4-Cl, 3-NO₂, ketone Not reported Not reported Ketone functional group

*Calculated based on atomic masses; †Estimated via analogy to similar nitroaromatics.

Key Observations:
  • Molecular Weight and Complexity : The target compound has intermediate molecular weight compared to its derivatives. The carbamate derivative in is significantly heavier (420.9 g/mol) due to the cyclohexylcarbamate group, which also increases hydrophobicity (XLogP³ = 5.8).
  • Substituent Effects : The nitro group in the target compound enhances polarity compared to chloro- or methoxy-substituted analogs. However, the carbamate derivative’s XLogP³ (5.8) suggests greater lipophilicity, likely due to the cyclohexyl group .

Reactivity and Functional Group Comparisons

  • Sulfane vs. Ketone : The ketone analog lacks the sulfur bridge, replacing it with a carbonyl group. This alters electronic properties, making the ketone more electrophilic at the carbonyl carbon compared to the sulfane’s sulfur center.
  • Nitro Group Impact : The 3-nitro substituent in the target compound is a strong electron-withdrawing group, likely increasing acidity of adjacent protons and directing electrophilic substitution reactions to specific positions. This contrasts with methoxy-substituted analogs, where electron-donating groups enhance ring activation .

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